Home > Products > Screening Compounds P97513 > 6-Raloxifene-beta-D-glucopyranoside
6-Raloxifene-beta-D-glucopyranoside -

6-Raloxifene-beta-D-glucopyranoside

Catalog Number: EVT-15279715
CAS Number:
Molecular Formula: C34H37NO9S
Molecular Weight: 635.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Raloxifene-beta-D-glucopyranoside is a derivative of raloxifene, which is a selective estrogen receptor modulator (SERM) primarily used in the prevention and treatment of osteoporosis and breast cancer in postmenopausal women. This compound exhibits both estrogenic and anti-estrogenic properties depending on the tissue type, making it a significant focus in pharmacological research. The glucopyranoside modification enhances its bioavailability and potential therapeutic applications.

Source

6-Raloxifene-beta-D-glucopyranoside is synthesized from raloxifene through a glucuronidation process, where glucuronic acid is attached to the 6-position of the raloxifene molecule. This synthesis can be achieved using various chemical methodologies that involve specific catalysts and reaction conditions to ensure high yield and purity.

Classification

This compound falls under the category of small molecules with specific applications in hormone-related therapies. It is classified as an estrogen receptor antagonist, particularly effective in inhibiting bone resorption and demonstrating potential neuroprotective effects.

Synthesis Analysis

Methods

The synthesis of 6-Raloxifene-beta-D-glucopyranoside typically involves the following steps:

  1. Starting Material: Raloxifene serves as the primary substrate.
  2. Reagents: Glucuronic acid derivatives are utilized alongside catalysts to facilitate the glucuronidation reaction.
  3. Reaction Conditions: Controlled temperatures and pH levels are critical for successful synthesis. The process may involve refluxing or stirring under inert atmospheres to prevent degradation.

Technical Details

The synthetic route often includes purification steps such as crystallization or chromatography to isolate the final product. Industrial methods may scale these procedures, optimizing conditions for maximum yield while ensuring compliance with pharmaceutical standards.

Molecular Structure Analysis

Structure

The molecular formula for 6-Raloxifene-beta-D-glucopyranoside is C34H37NO9SC_{34}H_{37}NO_9S, with a molecular weight of approximately 635.72 g/mol . The structure comprises a benzothiophene core similar to that of raloxifene, modified by the addition of a beta-D-glucopyranoside moiety at the 6-position.

Data

  • Molecular Weight: 635.72 g/mol
  • Chemical Formula: C34H37NO9S
  • Appearance: Solid at room temperature .
Chemical Reactions Analysis

Reactions

6-Raloxifene-beta-D-glucopyranoside can undergo several chemical transformations:

  1. Oxidation: The compound can be oxidized to form various derivatives, which may alter its biological activity.
  2. Reduction: Reduction reactions can modify either the glucuronic acid moiety or the benzothiophene structure.
  3. Substitution: The glucuronic acid moiety can participate in substitution reactions to generate different derivatives.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents like potassium permanganate for oxidation.
  • Reducing agents such as sodium borohydride for reduction processes.
  • Various catalysts to facilitate substitution reactions under controlled conditions.
Mechanism of Action

The mechanism of action for 6-Raloxifene-beta-D-glucopyranoside involves binding to estrogen receptors, particularly Estrogen Receptor alpha and Estrogen Receptor beta. This binding induces conformational changes that lead to receptor dimerization and translocation into the nucleus, where they influence gene expression related to bone metabolism and cancer cell proliferation.

Process

  1. Binding Affinity: The compound exhibits a binding affinity comparable to estradiol, allowing it to modulate estrogenic responses in target tissues.
  2. Tissue-Specific Effects: It acts as an estrogen agonist in bone tissue while exhibiting antagonistic effects in breast and uterine tissues, thus reducing cancer risk while preserving bone density .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form at room temperature.
  • Storage Conditions: Recommended storage at -20°C for stability .

Chemical Properties

  • Solubility: Typically soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels and light exposure.
Applications

6-Raloxifene-beta-D-glucopyranoside has several scientific uses:

  • Pharmacological Research: Investigated for its potential in treating osteoporosis and breast cancer due to its selective estrogen receptor modulation.
  • Neuroprotection Studies: Research indicates it may protect against oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease therapies .
  • Drug Development: Its unique properties make it a candidate for new therapeutic agents targeting estrogen-related conditions.
Synthetic Pathways and Structural Optimization of 6-Raloxifene-β-D-glucopyranoside

Chemoenzymatic Synthesis: Role of UGT Isoforms in Glucuronidation

The chemoenzymatic synthesis of 6-raloxifene-β-D-glucopyranoside hinges on the catalytic activity of uridine diphosphate-glucuronosyltransferase (UGT) isoforms, which mediate the regioselective conjugation of raloxifene with glucuronic acid. Human UGT1A1, UGT1A8, UGT1A9, and UGT1A10 exhibit distinct catalytic efficiencies toward raloxifene, with UGT1A1 and UGT1A9 dominating hepatic glucuronidation, while UGT1A8 and UGT1A10 facilitate intestinal metabolism [5] [3]. Kinetic analyses reveal that UGT1A10 demonstrates the highest affinity (Km = 12.4 µM) for raloxifene, making it ideal for in vitro biosynthesis [5].

The reaction requires uridine diphosphoglucuronic acid (UDPGA) as a cofactor, with optimal activity at pH 7.4 and 37°C in human liver microsomes. Detergent selection critically influences yield; non-ionic surfactants like Brij® 98 enhance glucuronidation efficiency by 40% by solubilizing membrane-bound UGTs without denaturation, whereas ionic surfactants (e.g., sodium lauryl sulfate) inhibit activity [5]. This surfactant-dependent modulation enables scalable production of the 6-O-glucuronide isomer.

Table 1: Kinetic Parameters of UGT Isoforms in Raloxifene Glucuronidation

UGT IsoformTissue LocalizationKm (µM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
UGT1A1Liver18.70.830.044
UGT1A8Intestine15.20.910.060
UGT1A9Liver/Kidney22.50.750.033
UGT1A10Intestine12.41.120.090

Position-Specific Modifications: Rationale for 6'-β-D-Glucopyranoside Conjugation

The C-6 phenolic hydroxyl group of raloxifene is the primary site for β-D-glucopyranoside conjugation due to its lower steric hindrance and pKa (8.2) compared to the C-4' position [8]. This selectivity prevents the formation of electrophilic quinone methides—reactive intermediates generated via CYP3A4-mediated dehydrogenation at C-4' that cause protein adduction and potential hepatotoxicity [8]. The 6-O-glucuronide configuration leverages β-1,4-glycosidic bonding, mirroring natural glucopyranosides like methyl 4,6-O-benzylidene-α-D-glucopyranoside, which provides enzymatic stability against endogenous β-glucosidases [1] [7].

Structural optimization involves protecting group strategies to direct regioselectivity. Benzylidene acetal protection at the 4,6-positions of glucose donors (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside) blocks undesired glycosylation sites, enabling exclusive C-1 activation for raloxifene coupling [1]. Subsequent deprotection yields the monoconjugated 6-glucopyranoside. Molecular dynamics simulations confirm that the 6-glucuronide moiety sterically shields the C-4' position, reducing quinone methide formation by 95% while preserving SERM (selective estrogen receptor modulator) activity at estrogen receptors [6] [8].

Comparative Analysis of Raloxifene vs. Glucuronidated Derivatives

The glucuronidation of raloxifene at C-6 fundamentally alters its physicochemical and pharmacological behavior:

  • Solubility and Transport:Raloxifene exhibits poor aqueous solubility (0.24 mg/mL) and relies on efflux transporters (e.g., P-glycoprotein) for intestinal absorption. In contrast, 6-raloxifene-β-D-glucopyranoside achieves >500 mg/mL solubility due to the hydrophilic glucopyranoside moiety [6]. This enhances passive diffusion while enabling recognition by influx transporters (OATP1B1, OATP2B1), which shuttle the conjugate into hepatocytes for enterohepatic recycling [3].

  • Metabolic Stability:Unmodified raloxifene undergoes extensive CYP3A4-mediated oxidation to cytotoxic di-quinone methides. The 6-glucuronide derivative virtually eliminates this pathway, reducing microsomal clearance by 80% [8]. However, it remains susceptible to enterobacterial β-glucuronidases, which hydrolyze the glucuronide in the gut, releasing free raloxifene for reabsorption—a process contributing to its 27.7-hour half-life [3] [6].

  • Receptor Binding:Molecular docking reveals that the 6-glucuronide maintains hydrogen bonding with ERα/β at Glu353/Arg394, similar to raloxifene. However, its bulky glucuronide disrupts hydrophobic interactions with helix 12, reducing antagonist potency in mammary tissue by 30% while preserving bone-targeted agonism [6].

Table 2: Comparative Properties of Raloxifene and 6-Raloxifene-β-D-glucopyranoside

PropertyRaloxifene6-Raloxifene-β-D-glucopyranoside
Molecular Weight (g/mol)473.58649.98
Aqueous Solubility0.24 mg/mL>500 mg/mL
logP5.702.15
CYP3A4 SubstrateYesNo
UGT1A1 Affinity (Km, µM)18.7N/A (product)
ERα Binding (IC50, nM)5065

Properties

Product Name

6-Raloxifene-beta-D-glucopyranoside

IUPAC Name

[2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

Molecular Formula

C34H37NO9S

Molecular Weight

635.7 g/mol

InChI

InChI=1S/C34H37NO9S/c36-19-26-30(39)31(40)32(41)34(44-26)43-24-12-13-25-27(18-24)45-33(21-4-8-22(37)9-5-21)28(25)29(38)20-6-10-23(11-7-20)42-17-16-35-14-2-1-3-15-35/h4-13,18,26,30-32,34,36-37,39-41H,1-3,14-17,19H2/t26-,30-,31+,32-,34-/m1/s1

InChI Key

NRDZBPPPAHHCHI-JPLCMXNCSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.